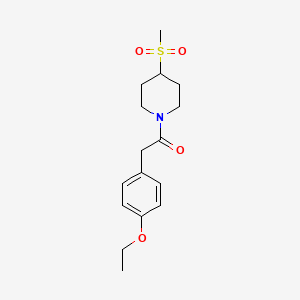
2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a chemical entity that appears to be related to sulfonamide derivatives, which are often used in pharmaceuticals for their various biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into related structures and their applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including the formation of key intermediates and the introduction of sulfonyl groups. For instance, the synthesis of a sulfonate reagent with a substituted piperazine structure was achieved through a sequence of reactions that included the use of a fluorophore and a tertiary amino function for analytical derivatization in liquid chromatography . Similarly, the synthesis of a carbon-14 labeled isotopomer of a selective estrogen receptor modulator (SERM) involved a palladium-catalyzed alpha-keto arylation and subsequent reactions to introduce the methanesulfonylphenyl group . These methods could potentially be adapted for the synthesis of 2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is also seen in the SERM isotopomer described in the second paper . The presence of a piperidine or piperazine ring is common in these molecules, providing a basic nitrogen atom that can participate in hydrogen bonding and other interactions critical for biological activity.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including derivatization, which is used to enhance detection in analytical methods such as liquid chromatography. The derivatization reagent mentioned in the first paper is designed to be chemically removable, allowing for sensitive detection and easy removal of excess reagent . The synthesis of the SERM isotopomer also involved a series of chemical reactions, including bromination, dehydrogenation, and demethylation, which are typical in the modification of aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their functional groups. The presence of an ethoxy group, as in the compound of interest, would likely affect its lipophilicity and solubility. The sulfonyl group contributes to the acidity of the amine and the overall stability of the molecule. The tertiary amino function in the derivatization reagent and the methanesulfonylphenyl group in the SERM isotopomer are indicative of the potential for these compounds to engage in various chemical interactions, which can be crucial for their function as pharmaceuticals or analytical reagents.
Applications De Recherche Scientifique
Synthesis and Characterization of Intermediates
Novel Antidepressant Development
Research has also explored the metabolic pathways of novel antidepressants, where the compound's derivatives have been identified as critical intermediates. For example, the study of Lu AA21004's oxidative metabolism highlighted the role of such intermediates in producing biologically active metabolites (Mette G. Hvenegaard et al., 2012).
Synthesis of Sulfone Derivatives
The compound's sulfone moiety has been pivotal in synthesizing various sulfone derivatives with potential therapeutic applications. This includes the creation of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication, indicating its significance in antiviral research (Zhiping Che et al., 2015).
Electrochemical Studies
Its derivatives have been subject to electrochemical studies, focusing on the synthesis of new compounds through electrochemical methods. Such research has potential implications for developing environmentally friendly synthetic approaches and understanding electrochemical behavior in organic compounds (D. Nematollahi & A. Amani, 2011).
Exploration of Chemical Properties
The compound and its related derivatives have been used to study hydrogen-bonding patterns and other chemical properties. This research aids in understanding the molecular interactions and stability of such compounds, which is crucial for designing more effective and stable drugs (James L. Balderson et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-3-21-14-6-4-13(5-7-14)12-16(18)17-10-8-15(9-11-17)22(2,19)20/h4-7,15H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXNGDUZYQNIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)
![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)
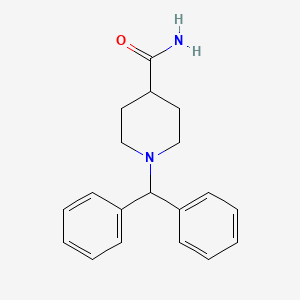
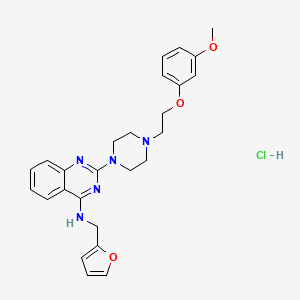

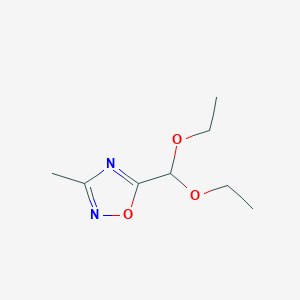
![Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate](/img/structure/B3009834.png)
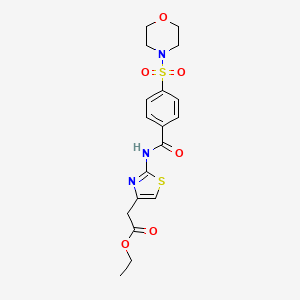
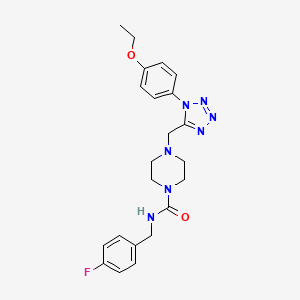
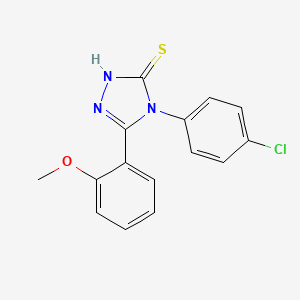
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate](/img/structure/B3009839.png)
![4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B3009843.png)
